molecular formula C11H12N4O3S B1681782 Sulfamethoxypyridazine CAS No. 80-35-3

Sulfamethoxypyridazine

Cat. No.: B1681782
CAS No.: 80-35-3
M. Wt: 280.31 g/mol
InChI Key: VLYWMPOKSSWJAL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfamethoxypyridazine is a sulfonamide antibiotic . The primary target of sulfonamides, including this compound, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound inhibits the enzyme dihydropteroate synthase . This inhibition prevents the formation of dihydropteroate, a critical precursor in the synthesis of folic acid . As a result, the bacteria are unable to reproduce and grow, leading to their eventual death .

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria. Without it, the bacteria cannot replicate their DNA and reproduce . This disruption in the biochemical pathway leads to the bacteriostatic effect of this compound .

Pharmacokinetics

It is known that this compound was the first long-acting sulfonamide introduced in clinical practice, with a half-life of 37 hours . This allows for once-daily administration .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by environmental factors . For instance, the presence of certain ions in the environment can affect the efficacy of the drug . Additionally, the extensive use of sulfonamides in animal husbandry has led to environmental contamination, which can impact the effectiveness and stability of these drugs .

Biochemical Analysis

Biochemical Properties

Sulfamethoxypyridazine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the bacterial enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid, which is essential for bacterial growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of folic acid, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the bacterial enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid, which is essential for bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include the development of antibiotic resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls bacterial infections. At high doses, it can cause adverse effects such as kidney damage .

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It can accumulate in tissues, particularly in the kidney .

Subcellular Localization

This compound is localized in the cytoplasm of cells where it interacts with its target enzyme, dihydropteroate synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfamethoxypyridazine involves a high-pressure methoxylation reaction. This method ensures thorough methoxylation by controlling the reaction conditions . The synthetic route typically involves the reaction of 4-aminobenzenesulfonamide with 6-methoxypyridazine under specific conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methoxylation reactions under controlled pressure and temperature conditions. The use of high-pressure reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxypyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

Sulfamethoxypyridazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

    Sulfisoxazole: A sulfonamide antibiotic used to treat urinary tract infections.

Uniqueness

Sulfamethoxypyridazine is unique due to its long-acting properties and its specific use in treating conditions like vaginal irritation and severe acute thrush. Its ability to form complexes with various metal ions also sets it apart from other sulfonamide antibiotics .

Properties

IUPAC Name

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYWMPOKSSWJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023611
Record name Sulfamethoxypyridazine
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Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80-35-3
Record name Sulfamethoxypyridazine
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Record name Sulfamethoxypyridazine [USP:INN:BAN]
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Record name Sulfamethoxypyridazine
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Record name sulfamethoxypyridazine
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Record name Sulfamethoxypyridazine
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Record name SULFAMETHOXYPYRIDAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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